molecular formula C21H27ClN4O2S B10954037 5-{5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol

5-{5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B10954037
M. Wt: 435.0 g/mol
InChI Key: MPKCPSMXVQUWLF-UHFFFAOYSA-N
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Description

5-{5-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}-4-[3-(DIETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound featuring a triazole ring, a furan ring, and a chlorinated phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{5-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}-4-[3-(DIETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions The process begins with the preparation of the chlorinated phenoxy intermediate, followed by the formation of the furan ring The triazole ring is then introduced through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorinated phenoxy group, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and substituted phenoxy compounds.

Scientific Research Applications

5-{5-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}-4-[3-(DIETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-{5-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}-4-[3-(DIETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{5-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}-4-[3-(DIETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of a triazole ring, a furan ring, and a chlorinated phenoxy group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H27ClN4O2S

Molecular Weight

435.0 g/mol

IUPAC Name

3-[5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl]-4-[3-(diethylamino)propyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H27ClN4O2S/c1-4-25(5-2)11-6-12-26-20(23-24-21(26)29)19-10-8-17(28-19)14-27-18-9-7-16(22)13-15(18)3/h7-10,13H,4-6,11-12,14H2,1-3H3,(H,24,29)

InChI Key

MPKCPSMXVQUWLF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(=NNC1=S)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)C

Origin of Product

United States

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